molecular formula C20H21FN2O3 B11104250 1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11104250
M. Wt: 356.4 g/mol
InChI Key: QXYHYFPFISNKOJ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylphenoxyethyl group, and a pyrrolidine carboxamide moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves several key steps. The synthetic route typically begins with the preparation of the fluorophenyl and methylphenoxyethyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final pyrrolidine carboxamide structure.

Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. Common reaction conditions include the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, this compound may be used as a probe to study specific biochemical pathways or as a ligand in receptor binding studies.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or conditions.

    Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylphenoxyethyl groups may play a role in binding to target proteins or receptors, while the pyrrolidine carboxamide moiety may contribute to the compound’s overall stability and bioactivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    1-(4-fluorophenyl)-2-(3-methylphenoxy)propan-1-amine: This compound shares the fluorophenyl and methylphenoxy groups but differs in its overall structure and functional groups.

    1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: This compound has a similar fluorophenyl group but differs in its core structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and overall molecular architecture, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[2-(3-methylphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O3/c1-14-3-2-4-18(11-14)26-10-9-22-20(25)15-12-19(24)23(13-15)17-7-5-16(21)6-8-17/h2-8,11,15H,9-10,12-13H2,1H3,(H,22,25)

InChI Key

QXYHYFPFISNKOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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